1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Overview
Description
1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring, a benzyl group, and a dihydroxyphenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride typically involves the following steps:
Formation of the Pyridinium Salt: The pyridinium salt is formed by reacting pyridine with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction is carried out under reflux conditions to ensure complete conversion.
Condensation Reaction: The resulting pyridinium salt is then subjected to a condensation reaction with 2,4-dihydroxybenzaldehyde. This reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound increases the levels of neurotransmitters in the brain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the dihydroxyphenyl moiety.
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium dichloride: Similar in structure but with different substituents on the pyridinium ring.
Uniqueness
1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is unique due to the presence of the dihydroxyphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Properties
IUPAC Name |
1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3.ClH/c24-18-7-6-17(19(25)12-18)13-21-22-20(26)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15;/h1-13H,14H2,(H2,24,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDFYXMIRFMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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